![molecular formula C10H13BN2O2 B2794907 [1-(propan-2-yl)-1H-indazol-5-yl]boronic acid CAS No. 1551416-99-9](/img/structure/B2794907.png)
[1-(propan-2-yl)-1H-indazol-5-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(propan-2-yl)-1H-indazol-5-yl]boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their mild and functional group tolerant reaction conditions, making them relatively stable, readily prepared, and generally environmentally benign .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of boron reagents, with properties tailored for application under specific coupling conditions .Chemical Reactions Analysis
Boronic acids, such as “this compound”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .科学的研究の応用
Synthesis and Biological Activity
- Boronic acids, including derivatives similar to “[1-(propan-2-yl)-1H-indazol-5-yl]boronic acid,” have been utilized in the synthesis of 4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones, which show MCH-1 receptor antagonism. This antagonism is relevant for potential obesity treatments. Suzuki coupling of boronic acids allowed for rapid generation of analogs to explore the structure-activity relationship (SAR) of the MCH-1 receptor (Hadden et al., 2010).
Molecular Structure and Resonance Studies
- The molecular structure and different resonance states of 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA), a compound similar to the queried chemical, have been characterized using nuclear magnetic resonance (NMR) spectroscopy. This study provided insight into the molecule's different resonance states under varying temperatures (Dikmen, 2018).
Chemosensors and Sensing Applications
- Boronic acid compounds, including those with structures similar to “this compound,” have been used to develop selective fluorescent chemosensors. These sensors can detect biologically active substances, which is crucial for disease diagnosis and treatment. The interaction between boronic acid and cis-1,2- or 1,3-diol forms the basis for detecting carbohydrates and other bioactive substances (Huang et al., 2012).
Catalysis and Synthetic Applications
- Boronic acids have played a significant role in catalysis, enabling reactions such as the Suzuki-Miyaura coupling, which is widely used for creating carbon-carbon bonds in organic synthesis. This reaction pathway is facilitated by the unique properties of boronic acids, including their stability and reactivity with various halides and pseudohalides (Kinzel, Zhang, & Buchwald, 2010).
Biomedical Applications
- Beyond their use in synthesis and sensing, boronic acid derivatives have found applications in the biomedical field. They have been utilized in developing inhibitors, diagnostic tools, and therapeutic agents due to their ability to interact with biologically relevant molecules, such as sugars and peptides. This versatility highlights their potential in addressing a wide range of health-related issues (Yang, Gao, & Wang, 2003).
作用機序
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid compound acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound participates, is a fundamental tool in the synthesis of various organic compounds . These compounds can then interact with numerous biochemical pathways, depending on their specific structures and properties.
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of carbon-carbon bonds . This is a fundamental process in organic synthesis, enabling the creation of a wide variety of complex organic compounds .
Action Environment
The action, efficacy, and stability of [1-(propan-2-yl)-1H-indazol-5-yl]boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed in a variety of environments.
将来の方向性
The future directions for the use of boronic acids like “[1-(propan-2-yl)-1H-indazol-5-yl]boronic acid” could involve their continued use in Suzuki–Miyaura coupling reactions . These reactions are widely applied in the formation of carbon–carbon bonds, a key process in the development of new drugs .
生化学分析
Biochemical Properties
Boronic acids and their derivatives are known to interact with various enzymes, proteins, and other biomolecules . They are often used in Suzuki-Miyaura coupling reactions, a widely-used method for forming carbon-carbon bonds .
Cellular Effects
Boronic acids and their derivatives have been used in the synthesis of various pharmaceuticals, suggesting they may have significant effects on cellular processes .
Molecular Mechanism
Boronic acids are known to participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them useful in various chemical reactions .
Metabolic Pathways
Boronic acids are known to participate in Suzuki-Miyaura coupling reactions, which could potentially influence metabolic pathways .
Transport and Distribution
Boronic acids are generally soluble in water, which could potentially influence their distribution within biological systems .
Subcellular Localization
The solubility and reactivity of boronic acids suggest they could potentially interact with various subcellular compartments .
特性
IUPAC Name |
(1-propan-2-ylindazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O2/c1-7(2)13-10-4-3-9(11(14)15)5-8(10)6-12-13/h3-7,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLROPYQTQXXFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-5-fluoro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2794827.png)
![2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2794829.png)
![4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2794830.png)
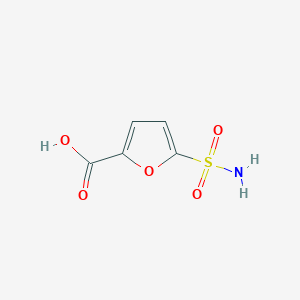
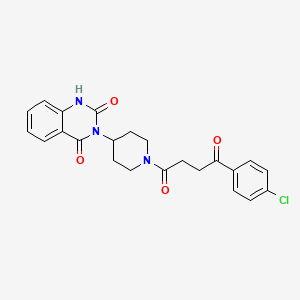

![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone](/img/structure/B2794836.png)
![N-(3-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2794837.png)
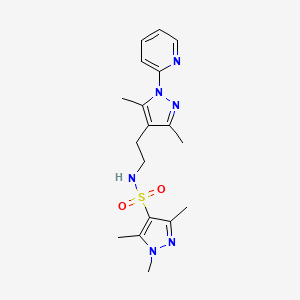
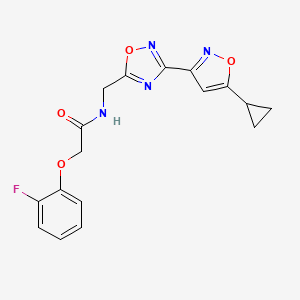
![Benzyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2794843.png)
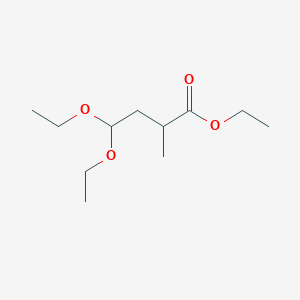
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2794846.png)
